3-[((E)-1-{4-[(2-CHLORO-5-FLUORO-4-PYRIMIDINYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)AMINO]-5,6,7,8-TETRAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
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Overview
Description
3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, benzothiophene, and methoxybenzylidene moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which include 2-chloro-5-fluoro-4-pyrimidinol and 3-methoxybenzaldehyde. These intermediates undergo condensation reactions, followed by cyclization and functional group modifications to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain atoms or groups with others, allowing for structural modifications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression or inflammation.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-fluoro-4-pyrimidinol: A precursor in the synthesis of the target compound, known for its reactivity and versatility in organic synthesis.
3-methoxybenzaldehyde: Another precursor, commonly used in the synthesis of various aromatic compounds.
Benzothiophene derivatives: Compounds with similar structural motifs, often studied for their pharmacological properties.
Uniqueness
The uniqueness of 3-({4-[(2-chloro-5-fluoro-4-pyrimidinyl)oxy]-3-methoxybenzylidene}amino)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.
Properties
Molecular Formula |
C22H17ClFN5O3S |
---|---|
Molecular Weight |
485.9 g/mol |
IUPAC Name |
3-[(E)-[4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxyphenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H17ClFN5O3S/c1-31-16-8-12(6-7-15(16)32-19-14(24)10-25-22(23)28-19)9-27-29-11-26-20-18(21(29)30)13-4-2-3-5-17(13)33-20/h6-11H,2-5H2,1H3/b27-9+ |
InChI Key |
BPSRLGSLQJDPMJ-OXUBWTJQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)OC5=NC(=NC=C5F)Cl |
SMILES |
COC1=C(C=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)OC5=NC(=NC=C5F)Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)OC5=NC(=NC=C5F)Cl |
Origin of Product |
United States |
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